molecular formula C20H21BrN2O2S B11586909 (5Z)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one

(5Z)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B11586909
M. Wt: 433.4 g/mol
InChI Key: KRZHNVVETJJHQY-LGMDPLHJSA-N
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Description

(5Z)-5-{[3-BROMO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a brominated phenyl group, a prop-2-yn-1-yloxy substituent, and a sulfanylideneimidazolidinone core. Its intricate molecular architecture makes it an interesting subject for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-BROMO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Bromination: Introduction of the bromine atom to the phenyl ring.

    Alkyne Addition: Attachment of the prop-2-yn-1-yloxy group.

    Cyclization: Formation of the imidazolidinone ring.

    Sulfur Incorporation: Introduction of the sulfanylidene group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

For large-scale production, the synthesis process can be optimized by using continuous flow reactors and automated systems. This allows for better control over reaction parameters and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-BROMO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfanylidene group to sulfoxide or sulfone.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups to the phenyl ring.

Scientific Research Applications

(5Z)-5-{[3-BROMO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-BROMO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-5-{[3-BROMO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE apart is its combination of a brominated phenyl group, a prop-2-yn-1-yloxy substituent, and a sulfanylideneimidazolidinone core. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H21BrN2O2S

Molecular Weight

433.4 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C20H21BrN2O2S/c1-3-11-25-18-10-9-14(12-16(18)21)13-17-19(24)23(20(26)22(17)2)15-7-5-4-6-8-15/h1,9-10,12-13,15H,4-8,11H2,2H3/b17-13-

InChI Key

KRZHNVVETJJHQY-LGMDPLHJSA-N

Isomeric SMILES

CN1/C(=C\C2=CC(=C(C=C2)OCC#C)Br)/C(=O)N(C1=S)C3CCCCC3

Canonical SMILES

CN1C(=CC2=CC(=C(C=C2)OCC#C)Br)C(=O)N(C1=S)C3CCCCC3

Origin of Product

United States

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